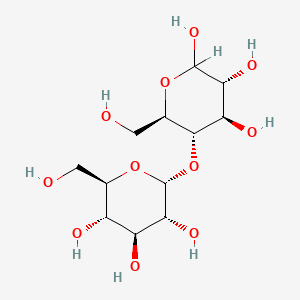
β-麦芽糖
描述
INTRODUCTION Beta-Maltose is a disaccharide composed of two glucose molecules connected by an alpha-1,4-glycosidic bond. It is an important component of the human diet, as it is found in many foods such as wheat, rye, and barley. Beta-Maltose is also a major component of the starch hydrolysate fraction of malt and is used as a dietary supplement in many countries. The structure and properties of beta-maltose make it an important molecule in many scientific and medical applications. SYNTHESIS METHOD Beta-Maltose is synthesized by the enzymatic hydrolysis of starch. Starch is a polysaccharide composed of two glucose molecules linked by alpha-1,4-glycosidic bonds. Enzymes such as amylase are used to break down the bonds between glucose molecules, resulting in the production of beta-maltose. Beta-maltose can also be synthesized chemically by the acid-catalyzed hydrolysis of maltose. SCIENTIFIC RESEARCH APPLICATIONS In Vivo Beta-Maltose has been used in various scientific research studies as a model substrate for in vivo studies. It has been used to study the metabolic effects of carbohydrates on the liver, as well as to study the effects of dietary carbohydrates on glucose homeostasis. Beta-Maltose has also been used in studies to investigate the effects of dietary carbohydrates on insulin secretion and insulin sensitivity. In Vitro Beta-Maltose has been used in various in vitro studies to investigate the effects of carbohydrates on the metabolism of cells. It has been used to study the effects of carbohydrates on cell proliferation, cell cycle progression, and cell differentiation. Beta-Maltose has also been used to investigate the effects of carbohydrates on the expression of genes involved in metabolic pathways. MECHANISM OF ACTION Beta-Maltose is broken down by the enzyme maltase into two glucose molecules, which are then absorbed by the small intestine and transported to the liver. In the liver, the glucose molecules are metabolized to produce energy. Beta-Maltose is also metabolized by the enzyme glucokinase, which converts the glucose molecules into glucose-6-phosphate, which is then further metabolized to produce energy. BIOLOGICAL ACTIVITY Beta-Maltose has been shown to have a variety of biological activities. It has been shown to increase the secretion of insulin and to reduce the levels of glucose in the blood. Beta-Maltose has also been shown to increase the production of glucagon, which is an important hormone involved in the regulation of glucose homeostasis. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS Beta-Maltose has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of insulin, which is an important hormone involved in the regulation of glucose homeostasis. Beta-Maltose has also been shown to increase the production of glucagon, which is an important hormone involved in the regulation of glucose homeostasis. In addition, beta-maltose has been shown to increase the secretion of bile acids, which are important for the digestion and absorption of fats. PHARMACODYNAMICS Beta-Maltose has been shown to have a variety of pharmacodynamic effects. It has been shown to increase the secretion of insulin, which is an important hormone involved in the regulation of glucose homeostasis. Beta-Maltose has also been shown to increase the production of glucagon, which is an important hormone involved in the regulation of glucose homeostasis. In addition, beta-maltose has been shown to increase the secretion of bile acids, which are important for the digestion and absorption of fats. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of beta-maltose in laboratory experiments offers a number of advantages. It is a readily available substrate, is inexpensive, and can be easily incorporated into laboratory protocols. Additionally, beta-maltose is a safe and non-toxic molecule, making it suitable for use in a variety of experimental settings. However, beta-maltose also has some limitations. It is not as metabolically active as other carbohydrates, and it is not as readily absorbed by the body as other carbohydrates. FUTURE DIRECTIONS 1. Further research is needed to determine the effects of beta-maltose on other metabolic pathways, such as lipid metabolism. 2. Further research is needed to determine the effects of beta-maltose on the immune system. 3. Studies are needed to investigate the effects of beta-maltose on other tissues, such as the brain and the heart. 4. Research is needed to determine the effects of beta-maltose on the gut microbiota. 5. Studies are needed to investigate the effects of beta-maltose on energy metabolism. 6. Research is needed to determine the effects of beta-maltose on the development of chronic diseases, such as diabetes and obesity. 7. Studies are needed to investigate the effects of beta-maltose on the growth and development of infants and children. 8. Further research is needed to determine the effects of beta-maltose on the absorption of other nutrients, such as vitamins and minerals. 9. Research is needed to determine the effects of beta-maltose on the production of hormones, such as insulin and glucagon. 10. Studies are needed to investigate the effects of beta-maltose on the regulation of appetite and satiety. 11. Research is needed to determine the effects of beta-maltose on the development of food allergies and intolerances. 12. Studies are needed to investigate the effects of beta-maltose on the metabolism of other carbohydrates, such as sucrose and fructose. 13. Research is needed to determine the effects of beta-maltose on the absorption of drugs and other molecules in the body. 14. Studies are needed to investigate the effects of beta-maltose on the production of short-chain fatty acids. 15. Research is needed to determine the effects of beta-maltose on the regulation of blood pressure.
科学研究应用
生物制造应用
β-麦芽糖,一种二糖,已显示出在生物制造中具有很好的应用前景。Li et al. (2022)的研究探讨了麦芽糖在体外合成酶生物系统中的化学计量转化,用于生物制造。他们开发了一个体外合成酶反应模块,用于将麦芽糖转化为葡萄糖-6-磷酸(G6P)。这个过程促进了生物电和果糖-1,6-二磷酸(FDP)的高效生产,展示了麦芽糖在生物制造中的新潜在应用。
酶活性和底物相互作用
研究揭示了与β-麦芽糖相关的酶活性的见解。津村谷等人(1990年)发现,麦芽糖磷酸化酶,以前被认为只对β-D-葡萄糖吡喃磷酸特异,可以催化涉及β-D-葡糖基氟和α-D-葡糖的反应,产生α-麦芽糖。这表明,通过他们在Archives of Biochemistry and Biophysics发表的研究报告,底物供体或糖受体的轴向1-OH基团的相互作用对于麦芽糖磷酸化酶的有效催化至关重要。
乳酸菌中的麦芽糖代谢
钱等人(1997年)研究了乳酸链球菌中的麦芽糖代谢,并发现了一种麦芽糖诱导和葡萄糖抑制的β-磷酸葡萄糖异构酶(β-PGM),参与将β-葡萄糖-1-磷酸转化为葡萄糖-6-磷酸。他们在Microbiology发表的工作揭示了β-PGM不仅参与麦芽糖降解,还在代谢其他碳水化合物中发挥作用。
大肠杆菌中的MalY酶和麦芽糖抑制
Zdych等人(1995年)在Journal of Bacteriology中的研究聚焦于MalY,这是大肠杆菌中涉及麦芽糖系统的一个基因。他们发现MalY含有β C-S裂解酶(半胱氨酸酶)的酶活性,发挥了对麦芽糖系统基因的抑制作用。
生化分析和传感应用
Medintz等人(2003年)基于大肠杆菌麦芽糖结合蛋白开发了一个基于荧光共振能量转移(FRET)的麦芽糖传感系统。他们在Bioconjugate Chemistry中详细描述的研究展示了β-麦芽糖在生化分析和传感技术中的潜在应用。
大肠杆菌中的麦芽糖运输和代谢
Boos和Shuman(1998年)对大肠杆菌中的麦芽糖/麦芽糊精系统进行了全面概述,重点关注运输、代谢和调节。正如他们在Microbiology and Molecular Biology Reviews中报道的那样,这个系统对于大肠杆菌摄取和代谢葡萄糖聚合物至关重要,这些聚合物是大肠杆菌首选的营养物质。该研究强调了麦芽糖在细菌代谢中的重要性及其调节机制。
在分子运动性研究中的应用
Shirke等人(2005年)利用分散在麦芽糖非晶膜中的红色素B的磷光来监测分子运动性。他们在The Journal of Physical Chemistry B中发表的研究为我们了解麦芽糖和麦芪醇的热激活模式提供了见解,有助于我们理解这些物质的分子运动性。
酶纯化和食品工业应用
Teotia et al. (2001), 在他们在Enzyme and Microbial Technology中的研究中,展示了甘薯β-淀粉酶在麦芽糖浆生产中的有效纯化可以通过与海藻酸盐的亲和沉淀实现。这突显了β-麦芽糖在食品工业中的实际应用,特别是在酶纯化过程中。
作用机制
Target of Action
Beta-Maltose is primarily acted upon by the enzyme β-amylase (BMY) . This enzyme is found in some plants and a few microorganisms . The major activity of β-amylase is the production of maltose by the hydrolytic degradation of starch .
Mode of Action
Beta-Maltose interacts with its target, β-amylase, through a process of hydrolysis . The enzyme β-amylase hydrolyzes α,1-4 glycosidic linkages in starch and related polysaccharides . This process releases maltose, continuing until the entire chain is cleaved or the enzyme encounters blockage by a physical or chemical irregularity in the chain .
Biochemical Pathways
The primary biochemical pathway affected by beta-Maltose is the starch degradation pathway . In this pathway, complex carbohydrates like starch are broken down into simpler sugars such as glucose and maltose . This process is crucial for the conversion of stored starch into simple sugars, which are then used to produce energy or in the making of essential complex molecules by anabolic pathways .
Pharmacokinetics
It is known that β-maltose is the metabolically active anomer of maltose . A sufficient gradient of β-Maltose exists between the chloroplast and cytosol to allow for passive transport of maltose out of chloroplasts at night .
Result of Action
The result of beta-Maltose’s action is the production of maltose from the hydrolytic degradation of starch . This process is crucial for the conversion of stored starch into simple sugars, which are then used to produce energy or in the making of essential complex molecules by anabolic pathways .
Action Environment
The activities of β-amylase, the enzyme that acts on beta-Maltose, are regulated by various environmental stimuli including stress of drought, cold, and heat . In plants, the enzyme is coded by nine BAM genes, whereas in most bacteria, BMY enzymes are coded by the spoII gene family . The activities of these genes are in turn controlled by various compounds . Production and inhibition of the microbial BMY is regulated by the activation and inactivation of various BAM genes .
安全和危害
生化分析
Biochemical Properties
Beta-Maltose is produced by the action of the enzyme beta-amylase, which cleaves the alpha-1,4-glycosidic linkages of starch from the non-reducing end . This enzyme exhibits high specificity for soluble starch, followed by corn starch .
Cellular Effects
In the context of cellular effects, beta-Maltose is a major form of carbon exported from the chloroplast at night as a result of transitory starch breakdown . It influences cell function by providing the plant with carbohydrate during the night when sugars cannot be made by photosynthesis .
Molecular Mechanism
The molecular mechanism of beta-Maltose involves its interaction with beta-amylase. The reducing glucose of maltose is in the beta-form, hence, the name beta-amylase . This enzyme recognizes and hydrolyzes maltotetraose substrate, thereby liberating maltose .
Temporal Effects in Laboratory Settings
It is known that beta-Maltose levels are low during the day but are much higher at night .
Metabolic Pathways
Beta-Maltose is involved in the metabolic pathway of starch degradation. It interacts with the enzyme beta-amylase, which cleaves the alpha-1,4-glycosidic linkages of starch .
Transport and Distribution
Beta-Maltose is transported out of chloroplasts at night . A sufficient gradient of beta-Maltose exists between the chloroplast and cytosol to allow for passive transport of maltose out of chloroplasts .
Subcellular Localization
Beta-Maltose is localized in the chloroplast, where it is involved in the breakdown of transitory starch . Its activity is influenced by its subcellular localization, with its concentration being greater in the chloroplast than in the cytosol .
属性
| { "Design of the Synthesis Pathway": "The synthesis of beta-Maltose can be achieved through the condensation of two glucose molecules. This can be accomplished using a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis is preferred due to its high selectivity and mild reaction conditions.", "Starting Materials": [ "Glucose", "Enzyme (e.g. beta-amylase)" ], "Reaction": [ "Glucose is converted to glucose-1-phosphate using an enzyme such as hexokinase or glucokinase.", "Glucose-1-phosphate is converted to glucose-6-phosphate using an enzyme such as phosphoglucomutase.", "Glucose-6-phosphate is converted to beta-D-glucose-1,4-mannose using an enzyme such as phosphomannose isomerase.", "Beta-D-glucose-1,4-mannose is converted to beta-maltose using an enzyme such as beta-amylase." ] } | |
| 69-79-4 | |
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1 |
InChI 键 |
GUBGYTABKSRVRQ-KEUNEUHJSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
沸点 |
Decomposes (NIOSH, 2024) decomposes Decomposes |
密度 |
1.27 to 1.61 (NIOSH, 2024) 1.27-1.61 |
熔点 |
102-103 °C |
| 14641-93-1 69-79-4 |
|
物理描述 |
White odorless crystals; [Mallinckrodt Baker MSDS] |
溶解度 |
780.0 mg/mL |
同义词 |
Maltose |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


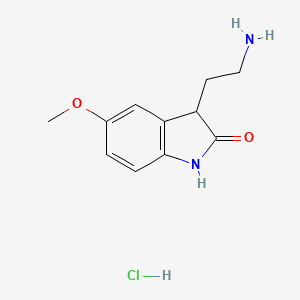

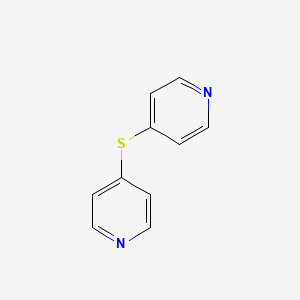
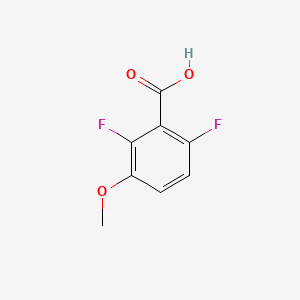
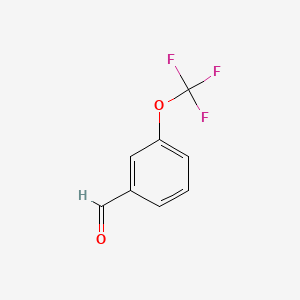
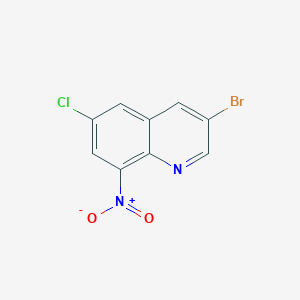

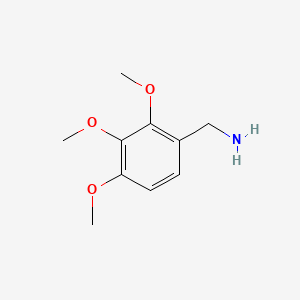
![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)
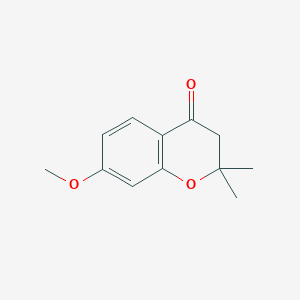
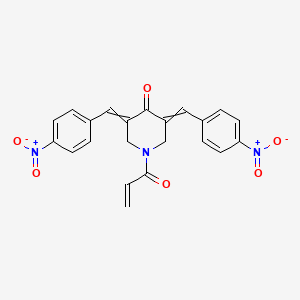
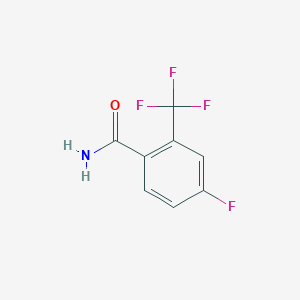

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)
